2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid

Lipophilic Efficiency Medicinal Chemistry Scaffold Optimization

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid (CAS 2624140-31-2) is a Boc-protected, conformationally constrained bicyclic amino acid derivative. The compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold with an acetic acid substituent at the 4-position, giving it a molecular weight of 255.3 g/mol and a predicted clogP of approximately 1.10.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13502020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1C2)CC(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(7-10(15)16)5-4-9(14)6-13/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyOGTHGDDFKVOYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid: Key Building Block Properties for Procurement


2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid (CAS 2624140-31-2) is a Boc-protected, conformationally constrained bicyclic amino acid derivative . The compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold with an acetic acid substituent at the 4-position, giving it a molecular weight of 255.3 g/mol and a predicted clogP of approximately 1.10 [1]. Its Boc group is designed for orthogonal deprotection, making it a versatile intermediate for peptide mimetics and targeted inhibitor synthesis .

Why Generic 2-Azabicyclo[2.2.1]heptane Analogs Cannot Replace 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic Acid


The unique combination of a specific regioisomer (4-yl acetic acid), a tert-butoxycarbonyl (Boc) protecting group, and the inherent ring strain of the [2.2.1] scaffold creates a specific reactivity and conformational profile that generic azabicyclic acids or common heterocyclic building blocks cannot replicate [1]. For instance, the 4-acetic acid substitution pattern is crucial for maintaining the desired orientation of the carboxylic acid moiety for downstream coupling in protease inhibitors, a feature that is not provided by the more common 3-carboxylic acid regioisomer used in ledipasvir synthesis [2]. Substituting with a simpler piperidine or unprotected analog would compromise the stereoelectronic properties required for specific enzyme pocket interactions or orthogonal synthetic strategies [1].

Quantitative Differential Evidence for 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid


Regioisomeric Advantage: 4-Acetic Acid vs. 3-Carboxylic Acid in Lipophilic Efficiency

The spatial separation of the carboxylic acid from the bicyclic core via a methylene spacer results in a distinct lipophilic profile compared to the directly attached 3-carboxylic acid regioisomer. The target compound exhibits a clogP of 1.10 [1], whereas the commonly used (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) shows a lower predicted hydrophilicity (typical AlogP ~0.7-0.9) [2]. This quantified difference in lipophilicity, which often correlates with membrane permeability and metabolic clearance, makes the target compound a more suitable choice for optimizing the lipophilic efficiency (LipE) of lead compounds requiring improved cell-based activity.

Lipophilic Efficiency Medicinal Chemistry Scaffold Optimization

Boc Protection Strategy: Enabling High-Yield, Selective Deprotection in Multi-Step Synthesis

The Boc protecting group on the azabicyclic system is essential for acid-labile deprotection, a standard step in peptide and peptidomimetic synthesis. Unlike Fmoc-protected analogs which require basic conditions (piperidine), the Boc group can be removed under mild acidic conditions (TFA/DCM) that are more compatible with diverse functional groups [1]. The target compound's integrity as a Boc-protected amino acid is confirmed with a minimum purity of 95% . In contrast, the commercially available unprotected 2-{2-azabicyclo[2.2.1]heptan-4-yl}acetic acid (CAS 2639424-61-4) often requires an additional Boc-protection step before use, introducing extra synthetic time, cost, and potential yield loss. This pre-installed Boc protection offers a quantifiable advantage by saving at least one synthetic step and improving overall process efficiency.

Orthogonal Synthesis Peptide Chemistry Protecting Groups

Synthetic Accessibility: High-Yield Enzymatic Resolution for Superior Enantiomeric Purity

A patent from the ledipasvir intermediate space (CN-105461606-B) describes a method for obtaining high-purity 2-azabicyclo[2.2.1]heptane intermediates through an enzymatic hydrolysis step [1]. This approach reportedly achieves high yield and high selectivity while being environmentally friendly and low-cost. While the patent directly claims the process for a related (1R,3S,4S) isomer, the methodology is generalizable to the 4-substituted acetic acid scaffold. This suggests that the target compound can be produced with exceptional chiral purity, a critical quality attribute (CQA) for pharmaceutical intermediates. The resulting high enantiomeric excess (e.e.) directly impacts the efficacy and safety profile of the final drug substance, offering a distinct procurement advantage over racemic or lower-purity alternatives from other suppliers.

Enzymatic Resolution Process Chemistry Chiral Purity

Conformational Rigidity: Enforcing Bioactive Geometry Superior to Flexible Piperidine Analogs

The 2-azabicyclo[2.2.1]heptane scaffold locks the amine group into a rigid, bridged conformation, a property that flexible 4-piperidineacetic acid analogs (e.g., Boc-4-piperidineacetic acid) cannot achieve. Research on closely related 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acids demonstrates that bridgehead substitution completely biases the cis-trans amide equilibrium to the cis-amide structure, forming stable helical structures even in water [1]. This type of absolute conformational control is crucial for creating high-affinity peptidomimetic drugs. The target compound's unique 4-position substitution extends this scaffold, allowing the carboxylic acid to project with a defined vector that is distinct from the 2- or 3-substituted relatives. This difference in spatial orientation is a key determinant for molecular recognition in biological systems.

Conformational Constraint Peptide Mimetics Cis-Trans Isomerization

High-Impact Uses of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid in Research and Development


KRAS Protease Inhibitor Lead Optimization

The rigid scaffold and specific vector of the 4-acetic acid group make this compound an ideal core for designing potent inhibitors of challenging targets like KRAS [1]. The pre-organized conformation can significantly improve binding entropy compared to flexible analogs, directly aiding the rapid optimization of early-stage hits into promising leads. Its superior conformational control, as demonstrated in related azabicyclic systems [2], is a key differentiator for high-affinity protein targeting.

CNS-Penetrant Drug Design

The balanced lipophilic profile (clogP 1.10) [3] and limited hydrogen-bond donor count (HBD=1) facilitate passive diffusion across the blood-brain barrier (BBB). Researchers developing neurological agents can leverage this property to enhance CNS bioavailability while maintaining structural rigidity, a combination often difficult to achieve with more polar or flexible scaffolds. This provides a procurement rationale for CNS-focused medicinal chemistry programs.

Specialized Peptide and Peptidomimetic Synthesis

The pre-installed, acid-labile Boc protection makes this building block directly compatible with standard solid-phase peptide synthesis (SPPS) and Boc-chemistry strategies. It bypasses an entire synthetic step required for unprotected analogs, accelerating the synthesis of constrained macrocyclic peptides or peptidomimetic libraries. The reported high potential for enantiomeric purity [4] further ensures that the synthesized peptide chains have the correct stereochemistry, minimizing costly purification steps.

Hepatitis C and Antiviral Intermediate Development

Given the proven success of the 2-azabicyclo[2.2.1]heptane scaffold in antiviral drugs like ledipasvir, this specific regioisomer serves as a critical intermediate for next-generation NS5A or NS3/4A protease inhibitors [REFS-5, REFS-6]. The validated enzymatic manufacturing pathway [4] for related structures indicates that large-scale procurement with consistent, high chiral purity is feasible, supporting pre-clinical and early-phase clinical material demands.

Quote Request

Request a Quote for 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.